N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-29-20-10-6-5-9-17(20)14-23-21(27)15-25-11-12-26-19(22(25)28)13-18(24-26)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWRUMHKUVXGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 378.39 g/mol .
Biological Activity Overview
Research indicates that compounds with a pyrazole nucleus exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties . The specific biological activities of this compound have been explored in various studies.
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
- Antioxidant Properties : The presence of methoxy groups in the structure may enhance antioxidant activity by scavenging free radicals .
- Interaction with Receptors : Some studies suggest that pyrazole derivatives can interact with various receptors involved in pain and inflammation modulation.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Anti-inflammatory Activity : In vivo studies demonstrated that this compound significantly reduced inflammation in animal models, comparable to established anti-inflammatory drugs.
- Anticancer Potential : Preliminary studies indicated that this compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Analgesic Effects : The compound has shown promise in alleviating pain in animal models, potentially through central and peripheral mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
A few notable case studies illustrate the effectiveness of this compound:
- Case Study 1 : In a study focused on rheumatoid arthritis models, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups.
- Case Study 2 : A cancer study reported that treatment with this compound led to a significant decrease in tumor size in xenograft models, with minimal side effects observed.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
N-(4-Chlorobenzyl)-2-(4-Oxo-2-Phenylpyrazolo[1,5-a]Pyrazin-5(4H)-yl)Acetamide (CAS: 941963-25-3)
- Structure : Differs by replacing the 2-methoxybenzyl group with a 4-chlorobenzyl moiety.
- Molecular Formula : C₂₁H₁₇ClN₄O₂ (MW: 392.8 g/mol) .
- Key Properties : The electron-withdrawing chlorine atom may reduce solubility compared to the methoxy analog but could enhance metabolic stability.
N-Benzyl-2-[2-(4-Methoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-yl]Acetamide (CAS: 941876-17-1)
Variations in the Pyrazine Ring Substituents
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[2-(3,4-Dimethoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-yl]Acetamide
- Structure : Incorporates a 3,4-dimethoxyphenyl group on the pyrazine ring and a dihydrobenzodioxin-substituted acetamide.
- Molecular Formula : C₂₅H₂₂N₄O₅ (MW: 458.5 g/mol) .
- Key Properties : The electron-rich dimethoxy groups could increase solubility and modulate redox properties.
2-[2-(1,3-Benzodioxol-5-yl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-yl]-N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Acetamide
- Structure : Contains a 1,3-benzodioxole group on the pyrazine and a 4-chloro-3-trifluoromethylphenyl acetamide.
- Molecular Formula : C₂₂H₁₅ClF₃N₄O₄ (MW: 507.8 g/mol) .
- Key Properties : The trifluoromethyl group enhances lipophilicity and metabolic resistance, which is critical for blood-brain barrier penetration.
Comparison of Physicochemical Properties
*Estimated based on structural similarity to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
